N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine is a novel chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound, with the molecular formula C16H19N5O and a molecular weight of 297.362 g/mol, is known for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often requires the use of strong bases or acids to facilitate ring closure.
Attachment of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, where the azetidine intermediate reacts with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazin-3-amine Moiety: The final step involves the coupling of the azetidine-benzoyl intermediate with a pyridazin-3-amine derivative. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, such as methyl iodide (CH3I)
Major Products
Oxidation: N-oxides of the pyridazin-3-amine moiety
Reduction: Alcohol derivatives of the benzoyl group
Substitution: Alkylated derivatives at the dimethylamino group
Scientific Research Applications
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine analogs: Compounds with similar structures but different substituents on the azetidine or pyridazin-3-amine moieties.
Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups attached.
Pyridazin-3-amine derivatives: Compounds with the pyridazin-3-amine core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)16(22)21-10-13(11-21)18-15-7-4-8-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROFCJGDZFTMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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